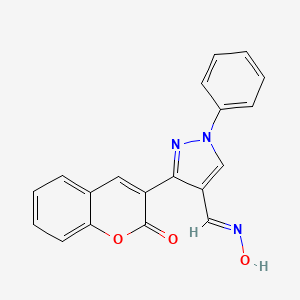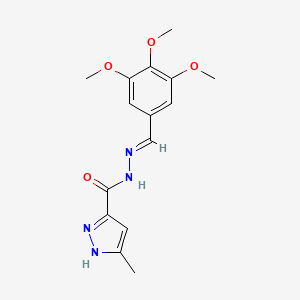
N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate
Descripción general
Descripción
N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potency and availability on the internet. However, its potential for abuse and overdose has raised concerns among healthcare professionals and law enforcement agencies.
Mecanismo De Acción
N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. Activation of this receptor leads to the release of endogenous opioids, such as endorphins, which produce analgesia and feelings of euphoria. This compound also inhibits the reuptake of dopamine and norepinephrine, which further contributes to its rewarding effects.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also produces feelings of euphoria and relaxation, which can lead to its abuse and potential for overdose. This compound has been shown to have a shorter duration of action than traditional opioids, which may contribute to its increased abuse potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and overdose, as well as its limited availability, may limit its use in certain studies. Additionally, the lack of long-term safety data for this compound raises concerns about its potential for adverse effects.
Direcciones Futuras
Future research on N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate should focus on its potential as a treatment for opioid addiction, as well as its safety and efficacy compared to traditional opioids. Additionally, studies on the pharmacokinetics and metabolism of this compound may help to better understand its potential for abuse and overdose. Finally, the development of new synthetic opioids with improved safety profiles may help to address the growing opioid epidemic.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for its analgesic effects. This compound has also been studied for its potential as a treatment for opioid addiction, as it has been shown to produce less respiratory depression and physical dependence than traditional opioids such as morphine and fentanyl.
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;N-(2,6-dimethylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.C4H4O4/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12;5-3(6)1-2-4(7)8/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKRCVFKNYNJKB-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895996.png)
![8-methoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896003.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3896009.png)


![1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3896032.png)
![1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3896035.png)
![2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzamide hydrochloride](/img/structure/B3896038.png)

![N-(3,4-dimethylphenyl)-N-[4-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)benzyl]methanesulfonamide](/img/structure/B3896063.png)
![3-[2-(3-pyridinyloxy)propyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3896066.png)


![2-(4-nitrophenyl)-5-propyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896086.png)